molecular formula C36H28NO2P B2720913 (11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine CAS No. 915296-01-4

(11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine

Cat. No. B2720913
M. Wt: 537.599
InChI Key: SQEYSQAZYNQDSV-ACHIHNKUSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure would be described in terms of the arrangement of atoms and the bonds between them.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Asymmetric Synthesis and Catalysis

This compound, as part of a broader class of chiral phosphine ligands, plays a crucial role in enantioselective catalysis, which is fundamental in producing optically active pharmaceuticals and agrochemicals. For example, Igor Mikhael et al. (2006) synthesized epimers of a related P,N ligand and applied them in palladium-catalyzed allylic alkylation, achieving enantioselectivities up to 89% for creating new stereogenic centers, highlighting the binaphthyl moiety's significance in enantioselectivity (Mikhael et al., 2006).

Structural and Chemical Stability

The chemical stability and structural characteristics of phosphine-phosphoramidites, including (11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine derivatives, have been explored. Szabolcs Balogh et al. (2017) performed a structural study revealing unique features that contribute to these molecules' excellent chemical stability. The optimal chelating structure conferred by the molecule's conformation was shown to play a significant role (Balogh et al., 2017).

Ligand Design in Organometallic Chemistry

The design and application of chiral ligands based on (11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine for metal-catalyzed reactions are crucial for developing new synthetic methodologies. For instance, R. V. Duren et al. (2006) utilized a chiral diphosphonite ligand based on a rigid xanthene backbone for platinum-catalyzed hydroformylation of various substrates, achieving high enantioselectivities and good regioselectivities, demonstrating the ligand's versatility and efficiency in asymmetric synthesis (Duren et al., 2006).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.


properties

IUPAC Name

(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28NO2P/c1-3-13-27(14-4-1)31-21-22-32(28-15-5-2-6-16-28)37(31)40-38-33-23-19-25-11-7-9-17-29(25)35(33)36-30-18-10-8-12-26(30)20-24-34(36)39-40/h1-20,23-24,31-32H,21-22H2/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEYSQAZYNQDSV-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine

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